molecular formula C20H26N4O2S B2945068 N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide CAS No. 899994-15-1

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide

Cat. No. B2945068
CAS RN: 899994-15-1
M. Wt: 386.51
InChI Key: PVAXTMOTTBTFMC-UHFFFAOYSA-N
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Description

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide, also known as TBPB, is a chemical compound that has gained attention in scientific research due to its potential as a selective agonist for the transient receptor potential vanilloid 1 (TRPV1) channel.

Scientific Research Applications

Intermolecular Interactions and Structural Analysis

  • The synthesis, structural characterization, and intermolecular interactions of antipyrine-like derivatives have been explored, highlighting the importance of hydrogen bonds and π-interactions in stabilizing crystal structures. Such studies are crucial for understanding the solid-state chemistry of similar compounds, with potential implications in material science and molecular engineering (Saeed et al., 2020).

Asymmetric Catalysis

  • Research on acrylamides derived from pyrazole in asymmetric catalysis demonstrates their utility in producing cyclopentenes, indicating the role of similar structures in synthesizing new organic molecules with specific configurations. This is relevant for developing enantioselective synthetic strategies in pharmaceuticals and agrochemicals (Han et al., 2011).

Biological Activity

  • Studies on pyrazole amide derivatives for their insecticidal activity suggest that compounds with similar structures could be investigated for their potential as bioactive molecules. This opens avenues for research into environmentally friendly pesticides and understanding molecular mechanisms of insecticidal action (Deng et al., 2016).

Synthesis and Characterization for Medicinal Chemistry

  • The synthesis of benzamide derivatives from antipyrine compounds and their screening against various enzymes exemplifies the role of similar structures in drug discovery, especially targeting nucleotide protein interactions. This indicates the potential application of complex pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Saeed et al., 2015).

Coordination Chemistry and Luminescent Materials

  • The synthesis and coordination chemistry of pyrazolyl pyridines and related ligands, particularly in forming luminescent lanthanide compounds, highlight the application of such structures in creating materials for biological sensing. This suggests potential research applications in developing novel luminescent materials for medical diagnostics and imaging (Halcrow, 2005).

properties

IUPAC Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2S/c1-20(2,3)24-17(15-12-27-13-16(15)23-24)22-19(26)18(25)21-11-7-10-14-8-5-4-6-9-14/h4-6,8-9H,7,10-13H2,1-3H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVAXTMOTTBTFMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C(=O)NCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(3-phenylpropyl)oxamide

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